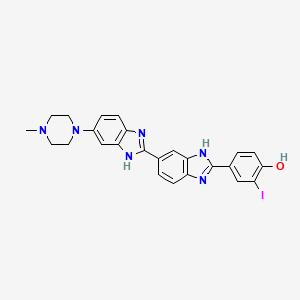

2-(2-(3-Iodo-4-hydroxyphenyl)-6-benzimidazolyl)-6-(1-methyl-4-piperazyl)benzimidazole

Descripción general

Descripción

2-(2-(3-Iodo-4-hydroxyphenyl)-6-benzimidazolyl)-6-(1-methyl-4-piperazyl)benzimidazole is a fluorescent dye belonging to the Hoechst series. These dyes are commonly used as nuclear markers in live cell imaging. This compound binds to the minor groove of DNA, showing a preference for adenine-thymine-rich regions. This binding results in a significant enhancement of fluorescence intensity, making it a valuable tool for various biological and medical research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-(3-Iodo-4-hydroxyphenyl)-6-benzimidazolyl)-6-(1-methyl-4-piperazyl)benzimidazole involves the synthesis of the core benzimidazole structure, followed by the introduction of specific substituents to enhance its binding affinity and fluorescence properties. The synthetic route typically includes:

Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

Substitution Reactions: Introduction of ethoxyphenyl and methylpiperazinyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Análisis De Reacciones Químicas

Types of Reactions

2-(2-(3-Iodo-4-hydroxyphenyl)-6-benzimidazolyl)-6-(1-methyl-4-piperazyl)benzimidazole primarily undergoes:

Binding Reactions: It binds to the minor groove of DNA, particularly adenine-thymine-rich regions.

Fluorescence Enhancement: The binding to DNA results in a significant increase in fluorescence intensity.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as ethoxyphenyl and methylpiperazinyl derivatives are used under basic conditions to introduce the desired substituents.

Condensation Reactions: Acidic conditions are employed to facilitate the formation of the benzimidazole core.

Major Products

The major product of these reactions is this compound, characterized by its strong fluorescence when bound to DNA. The purity and fluorescence properties are critical for its application in biological research .

Aplicaciones Científicas De Investigación

2-(2-(3-Iodo-4-hydroxyphenyl)-6-benzimidazolyl)-6-(1-methyl-4-piperazyl)benzimidazole has a wide range of applications in scientific research:

Cell Biology: Used as a nuclear stain to visualize and quantify DNA in live or fixed cells.

Molecular Biology: Employed in fluorescence microscopy to distinguish between different stages of the cell cycle and to identify apoptotic cells.

Medical Research: Utilized in cancer research to study the effects of various treatments on cell proliferation and apoptosis.

Industrial Applications: Applied in the development of diagnostic tools and assays for detecting DNA and studying genetic material.

Mecanismo De Acción

2-(2-(3-Iodo-4-hydroxyphenyl)-6-benzimidazolyl)-6-(1-methyl-4-piperazyl)benzimidazole exerts its effects by binding to the minor groove of DNA, with a preference for adenine-thymine-rich regions. This binding induces a conformational change in the DNA, resulting in enhanced fluorescence. The dye’s fluorescence properties are influenced by the dye-to-base pair ratio and the local environment within the DNA .

Comparación Con Compuestos Similares

Similar Compounds

Hoechst 33342: The parent compound, widely used for similar applications.

Hoechst 33258: Another analog with slightly different binding properties and fluorescence characteristics.

DAPI (4’,6-diamidino-2-phenylindole): A commonly used nuclear stain with different spectral properties.

Uniqueness

2-(2-(3-Iodo-4-hydroxyphenyl)-6-benzimidazolyl)-6-(1-methyl-4-piperazyl)benzimidazole is unique due to its enhanced binding affinity for adenine-thymine-rich regions and its superior fluorescence intensity compared to other Hoechst dyes. This makes it particularly valuable for applications requiring high sensitivity and specificity in DNA staining .

Propiedades

IUPAC Name |

2-iodo-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23IN6O/c1-31-8-10-32(11-9-31)17-4-6-20-22(14-17)30-25(28-20)16-2-5-19-21(13-16)29-24(27-19)15-3-7-23(33)18(26)12-15/h2-7,12-14,33H,8-11H2,1H3,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUNSONXLSTYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23IN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106050-84-4 | |

| Record name | 2-(2-(3-Iodo-4-hydroxyphenyl)-6-benzimidazolyl)-6-(1-methyl-4-piperazyl)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106050844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

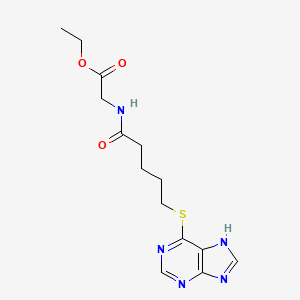

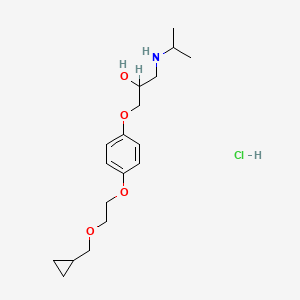

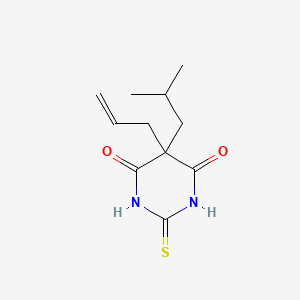

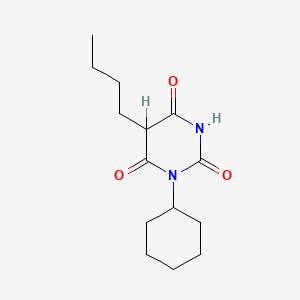

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate](/img/structure/B1662741.png)